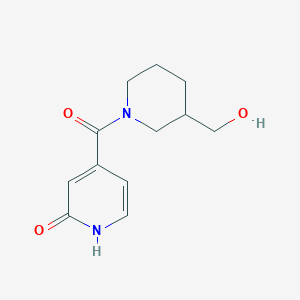

4-(3-(hydroxymethyl)piperidine-1-carbonyl)pyridin-2(1H)-one

Description

Properties

IUPAC Name |

4-[3-(hydroxymethyl)piperidine-1-carbonyl]-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3/c15-8-9-2-1-5-14(7-9)12(17)10-3-4-13-11(16)6-10/h3-4,6,9,15H,1-2,5,7-8H2,(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWRQBVWUIVGWBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC(=O)NC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Piperidine-3-hydroxymethyl Intermediates

The hydroxymethyl-substituted piperidine core can be synthesized via selective functionalization of piperidine derivatives or through catalytic hydrogenation and cyclization methods:

Catalytic Hydrogenation and Cyclization: Grygorenko et al. demonstrated palladium- or rhodium-catalyzed hydrogenation approaches to piperidine derivatives, including those bearing hydroxyl groups at the 3-position. The method involves one-pot functionalization of unsaturated intermediates, enabling selective retention of the hydroxyl group by using triethylamine instead of acidic additives, improving yields of 3-hydroxymethylpiperidines.

Condensation Reactions: 2-Hydroxymethylpiperidine (2-HMP) can be synthesized or used as a starting material for further derivatization. Condensation of 2-HMP with aldehydes under mild conditions yields oxazolidine derivatives, indicating the accessibility of hydroxymethyl-functionalized piperidines through nucleophilic addition and cyclization routes.

Synthesis of Pyridin-2(1H)-one Derivatives

The pyridin-2-one moiety is a well-studied heterocycle with established synthetic routes:

Cyclization and Functionalization: Pyridin-2(1H)-one derivatives can be synthesized by cyclization of suitable precursors such as β-dicarbonyl compounds with nitrogen sources (e.g., ammonia or amines). Kamal et al. synthesized heterocyclic pyridin-2-one derivatives from malononitrile and acetylacetone, demonstrating accessible routes to substituted pyridin-2-ones.

Microwave-Assisted and Catalytic Methods: Microwave irradiation and catalytic methods (e.g., Rh(III)-catalyzed C-H functionalization) have been employed to synthesize substituted pyridine and pyridin-2-one analogs efficiently, which could be adapted for the preparation of the pyridin-2-one fragment in this compound.

Integrated Synthetic Route for 4-(3-(Hydroxymethyl)piperidine-1-carbonyl)pyridin-2(1H)-one

Based on the above components, the preparation of the target compound can be outlined as follows:

Detailed Research Findings and Optimization Data

Research indicates that:

The use of triethylamine as an additive during catalytic hydrogenation improves hydroxyl group retention on the piperidine ring, avoiding acid-induced side reactions.

Condensation reactions involving 2-hydroxymethylpiperidine and aldehydes proceed efficiently at neutral pH and mild temperatures, with solvent choice (e.g., dichloromethane) and drying agents (MgSO4) affecting yields.

Pyridin-2-one derivatives can be synthesized with moderate to high yields (50–74%) using potassium carbonate-mediated cyclization or microwave-assisted methods, which may be adapted to the target compound's synthesis.

Purification by vacuum fractional distillation under reduced pressure (1.2 torr) with careful temperature control prevents decomposition and ensures high purity of the final product.

Summary Table of Key Preparation Methods

Chemical Reactions Analysis

4-(3-(hydroxymethyl)piperidine-1-carbonyl)pyridin-2(1H)-one undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group, resulting in the formation of 4-(3-carboxypiperidine-1-carbonyl)pyridin-2(1H)-one.

Reduction: The carbonyl group in the pyridinone moiety can be reduced to form the corresponding alcohol.

Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups such as halides or amines.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides or amines. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(3-(hydroxymethyl)piperidine-1-carbonyl)pyridin-2(1H)-one has several scientific research applications:

Chemistry: It serves as a building block in the synthesis of more complex heterocyclic compounds.

Biology: It is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3-(hydroxymethyl)piperidine-1-carbonyl)pyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues of Pyridin-2(1H)-one Derivatives

Table 1: Key Structural and Functional Comparisons

Key Structural Differences and Implications

Substituent Position :

- The target compound’s piperidine-1-carbonyl group at the 4-position distinguishes it from simpler analogues like 4-(hydroxymethyl)pyridin-2(1H)-one (hydroxymethyl directly on pyridine) .

- Compounds with substituents at the 5-position (e.g., 5-(trifluoromethyl) ) often exhibit enhanced metabolic stability due to halogenation, but lack the conformational flexibility of the piperidine ring .

Piperazine-containing derivatives (e.g., ) show stronger binding to serotonin transporters, but the target’s piperidine moiety may reduce off-target interactions due to reduced basicity .

Biological Activity: SSRI Activity: Piperazine-substituted pyridinones () exhibit nanomolar potency in serotonin reuptake inhibition, whereas the target’s piperidine-hydroxymethyl group may shift activity toward other targets (e.g., kinases or GPCRs) . Multi-Target Agents: The trifluoromethyl-piperazine derivative () targets diabetic nephropathy via TGF-β and NF-κB pathways, suggesting that the target compound’s hydroxymethyl group could modulate similar pathways with altered selectivity .

Physicochemical Properties

- Melting Points : Pyridin-2(1H)-one derivatives with halogen substituents (e.g., ) exhibit higher melting points (268–287°C) due to stronger intermolecular forces, while hydroxymethyl-substituted analogues (e.g., target compound) likely have lower melting points (~150–200°C) .

- Solubility : The hydroxymethyl group improves water solubility compared to lipophilic groups like 4-(trifluoromethoxy)phenyl (), which may enhance bioavailability .

Biological Activity

4-(3-(hydroxymethyl)piperidine-1-carbonyl)pyridin-2(1H)-one is a heterocyclic compound notable for its structural features, combining a piperidine ring with a pyridinone moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including enzyme inhibition and receptor modulation.

- Molecular Formula : C₁₂H₁₆N₂O₃

- Molecular Weight : 236.27 g/mol

- CAS Number : 1914970-24-3

- InChI Key : XWRQBVWUIVGWBW-UHFFFAOYSA-N

The compound can be synthesized through various methods, typically involving the reaction of 3-(hydroxymethyl)piperidine with pyridine-2,3-dione under controlled conditions to ensure high yield and purity .

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The compound's structure allows it to bind effectively to active sites, potentially inhibiting enzymatic activity or modulating receptor signaling pathways.

Enzyme Inhibition

Studies have demonstrated that derivatives of this compound exhibit significant inhibitory effects on various enzymes. For instance, compounds with similar structural motifs have been shown to inhibit enzymes involved in cancer progression, suggesting that this compound may possess similar properties.

Antioxidant Activity

Research indicates that compounds containing the piperidine and pyridinone structures can exhibit antioxidant properties. The hydroxymethyl group may enhance the compound's ability to scavenge free radicals, thereby reducing oxidative stress in cellular environments .

Cytotoxicity Assays

In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The results from these assays indicate a dose-dependent decrease in cell viability, particularly in prostate cancer cell lines (PC3 and DU145). The IC50 values for cell viability reduction were recorded, demonstrating the compound's potential as an anticancer agent:

| Compound | Cell Line | IC50 (μg/mL) | Time Point |

|---|---|---|---|

| 4-(3-Hydroxymethyl)piperidine | PC3 | 40.1 ± 7.9 | 24 h |

| DU145 | 98.14 ± 48.3 | 24 h | |

| PC3 | 27.05 ± 3.9 | 48 h | |

| DU145 | 62.5 ± 17.3 | 48 h |

These findings suggest that the compound may induce apoptosis in cancer cells via mechanisms such as chromatin condensation and DNA damage .

Comparison with Similar Compounds

The biological activity of this compound can be compared with other related compounds:

| Compound Name | Structure Comparison | Biological Activity |

|---|---|---|

| 4-(3-Hydroxymethyl)piperidine-1-carbonyl)pyridin-3(1H)-one | Different carbonyl position on pyridinone ring | Similar enzyme inhibition potential |

| 4-(3-Hydroxymethyl)piperidine-1-carbonyl)quinolin-2(1H)-one | Quinolinone moiety instead of pyridinone | Potentially different pharmacological properties |

This comparison highlights the unique features of the target compound that may contribute to its specific biological activities.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(3-(hydroxymethyl)piperidine-1-carbonyl)pyridin-2(1H)-one and its derivatives?

- Methodology : Synthesis typically involves multi-step reactions, such as coupling piperidine derivatives with pyridin-2(1H)-one scaffolds. For example, describes methods C and D for analogous compounds, yielding products via nucleophilic substitution or cyclization (e.g., 23% yield for 4p and 67% for ethyl ester derivative 5). Carbene-catalyzed [3+3] annulation ( ) offers a one-pot approach for dihydropyridin-2-ones, which may be adapted for this compound.

- Characterization : Use IR, -NMR, -NMR, -NMR (for fluorinated analogs), and HRMS to confirm structural integrity .

Q. How are intermediates and final products characterized to ensure purity and structural accuracy?

- Methodology :

- Spectroscopy : -NMR and -NMR identify functional groups and regiochemistry (e.g., diastereotopic protons in piperidine rings). -NMR is critical for fluorinated derivatives ( ).

- Mass Spectrometry : HRMS (e.g., FTMS-APCI) validates molecular weight with <5 ppm error ( ).

- Crystallography : Single-crystal X-ray diffraction resolves stereochemistry for crystalline derivatives .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodology :

- PPE : Use gloves, lab coats, and eye protection. emphasizes immediate decontamination of skin/eye contact with water.

- Storage : Store in airtight containers at 2–8°C, away from oxidizers ( ).

- Waste Disposal : Follow P501/P502 guidelines (e.g., incineration for organic waste) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of 4-(3-(hydroxymethyl)piperidine derivatives?

- Methodology :

- Catalyst Screening : highlights the role of catalysts (e.g., HCl, phosphates) in accelerating reactions.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance nucleophilicity in coupling steps.

- Temperature Control : reports higher yields (67%) for ethyl ester derivatives at controlled temperatures (e.g., 0–25°C).

Q. What strategies are effective in resolving contradictions in biological activity data for this compound?

- Methodology :

- Dose-Response Studies : uses thermal pain threshold tests (Sprague–Dawley rats) to assess analgesic activity. Replicate experiments with varying doses (e.g., 10–100 mg/kg) to identify EC.

- Toxicology Profiling : Acute toxicity assays (e.g., LD) in CD-1 mice differentiate therapeutic windows from toxic thresholds.

- Statistical Validation : Apply ANOVA or non-parametric tests to address variability in biological replicates .

Q. How can computational methods predict the environmental fate of this compound?

- Methodology :

- QSAR Modeling : Use tools like ACD/Labs Percepta ( ) to estimate biodegradability and bioaccumulation.

- Environmental Compartment Analysis : Follow INCHEMBIOL guidelines ( ) to study abiotic/biotic degradation in soil/water systems.

- Metabolite Identification : LC-MS/MS detects transformation products (e.g., hydroxylated derivatives) .

Q. What advanced techniques validate the compound’s stability under physiological conditions?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.